N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with three methyl groups (1,3,5-trimethyl) and a carboxamide linker. The carboxamide is connected to a piperidine ring modified with a dimethylsulfamoyl group.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-11-14(12(2)19(5)17-11)15(21)16-10-13-6-8-20(9-7-13)24(22,23)18(3)4/h13H,6-10H2,1-5H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXZKDNKYMVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include dimethyl sulfate, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Biological Activities
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has shown promise in several therapeutic areas:
Antiviral Activity
Research indicates that compounds similar to this one can inhibit HIV-1 reverse transcriptase. Modifications to the structure have demonstrated significant antiviral activity against various HIV strains, suggesting potential as a therapeutic agent for HIV treatment .
Antihistaminic Effects
The compound may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions and other histamine-related conditions.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can be advantageous in treating conditions associated with enzyme dysregulation, such as metabolic syndrome .
Anticancer Potential
Preliminary studies suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer progression. This activity underscores its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antiviral Studies : In vitro experiments have shown that modifications of sulfonamide derivatives exhibit significant antiviral effects against HIV .
- Enzyme Activity Modulation : Research has indicated that compounds with similar structures can effectively inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several analogs, differing in substituents, linker groups, and core heterocycles. Key comparisons are summarized below:
Table 1: Structural Comparison with Analogs
Key Observations:
Pyrazole vs. Heterocyclic Cores: The target compound’s pyrazole core is simpler compared to the pyrrolo-pyridazine system in Example 110 , which may enhance metabolic stability due to fewer reactive sites.
Substituent Effects :
- The 1,3,5-trimethyl substitution on the pyrazole may increase lipophilicity compared to 3,5-dimethyl or nitro-substituted pyrazoles (e.g., compound from ), influencing membrane permeability.
- The dimethylsulfamoyl group on the piperidine ring (shared with Example 110 ) could enhance solubility via sulfonamide’s polar nature, though this is counterbalanced by the hydrophobic trimethylpyrazole.
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~370 g/mol) is lower than Example 110 (598 g/mol), suggesting better compliance with Lipinski’s rules for oral bioavailability .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
While experimental data for the target compound are absent, inferences can be drawn from analogs:
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro in ) may reduce oxidative metabolism.
- Target Engagement : Carboxamide linkers (as in the target compound and CID 17025004 ) are often associated with protease or kinase inhibition, whereas sulfonamides may favor carbonic anhydrase targets.
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole core with a piperidine moiety and a sulfamoyl group. Its molecular formula is with a molecular weight of approximately 342.43 g/mol. The synthesis typically involves multi-step chemical reactions that integrate these functional groups to achieve the desired compound structure.
Synthetic Pathway
- Formation of the Piperidine Ring : Starting from commercially available precursors.
- Introduction of Dimethylsulfamoyl Group : Using appropriate reagents under controlled conditions.
- Assembly of Pyrazole Core : Through cyclization reactions involving hydrazine derivatives.
- Final Modifications : To introduce the carboxamide functionality.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound demonstrates inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cell function.
- Antiproliferative Effects : Studies have shown that it can inhibit cancer cell proliferation without significant cytotoxicity to normal cells .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit tumor necrosis factor (TNF) and interleukin (IL) levels, suggesting anti-inflammatory and antiproliferative effects .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains. In vitro studies indicated effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25.1 µM |
| Escherichia coli | 30 µM |
| Pseudomonas aeruginosa | 20 µM |
These results highlight the importance of the piperidine moiety in enhancing antimicrobial activity .
Case Studies
Several case studies have explored the biological efficacy of pyrazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
